molecular formula C9H6BrFN2 B8052900 5-Bromo-8-fluoroisoquinolin-1-amine

5-Bromo-8-fluoroisoquinolin-1-amine

Cat. No.: B8052900
M. Wt: 241.06 g/mol
InChI Key: YFQOPQKRLZYDPV-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroisoquinolin-1-amine is a halogenated isoquinoline derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroisoquinolin-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

  • Halogenation: Bromination and fluorination reactions are performed to introduce bromine and fluorine atoms into the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives, hydrazine derivatives.

  • Substitution Products: Various functionalized isoquinolines.

Scientific Research Applications

5-Bromo-8-fluoroisoquinolin-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-8-fluoroisoquinolin-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 5-bromo-6-fluoroisoquinolin-3-amine

  • 6-bromo-8-fluoroisoquinolin-3-amine

  • 5-bromo-7-fluoroisoquinolin-1-amine

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Properties

IUPAC Name

5-bromo-8-fluoroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQOPQKRLZYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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